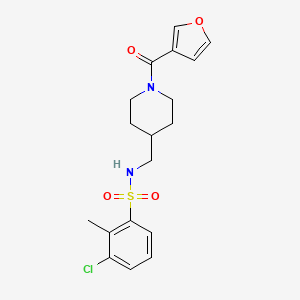

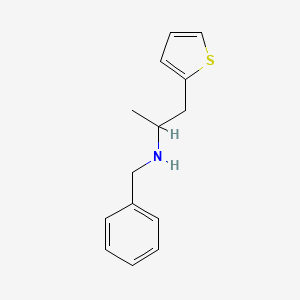

N-benzyl-N-(1-methyl-2-thien-2-ylethyl)amine

説明

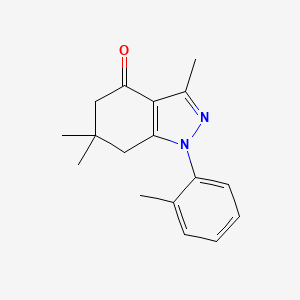

The compound of interest, N-benzyl-N-(1-methyl-2-thien-2-ylethyl)amine, is a secondary amine that is part of a broader class of organic compounds featuring a benzyl group attached to an amine where the nitrogen atom is further substituted with a 1-methyl-2-thienyl group. This structure is related to various compounds that have been synthesized and studied for their chemical and physical properties, as well as their potential applications in various fields of chemistry and pharmacology.

Synthesis Analysis

The synthesis of related compounds often involves condensation reactions, reductive amination, or catalytic coupling processes. For instance, a similar compound, N-[1-(2,5-dimethyl-3-thienyl)ethylidene]-1,3-benzothiazol-2-amine, was synthesized through the condensation of 2-aminobenzothiazole and 3-acetyl-2,5-dimethylthiophene in ethanol . Additionally, primary amines have been used as directing groups in Ru-catalyzed synthesis to create a variety of heterocyclic compounds . These methods could potentially be adapted for the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques such as FT-IR, NMR, and mass spectrometry. For example, the compound N-benzyl-N-ethyl-N-[5-nitro-2-(1,1,3,3-Tetramethylbutylamino)-1-benzofuran-3-yl]amine was studied using FT-IR and NMR, and its structure was further analyzed using density functional theory (DFT) . These techniques could be employed to determine the molecular structure of this compound and to predict its electronic and geometric properties.

Chemical Reactions Analysis

The reactivity of similar compounds has been explored in various chemical reactions. For instance, N-(2-Thenyl)-N-benzyldimethylammonium ion underwent Sommelet and Stevens rearrangements, demonstrating the reactivity of the thenyl and benzyl groups under basic conditions . This suggests that this compound could also participate in similar rearrangements or other reactions that exploit the reactivity of its functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to this compound have been studied to some extent. For example, the crystal structure of a related compound was determined, revealing planarity in certain molecular fragments and specific intermolecular interactions . These findings provide insights into the potential solid-state properties of this compound, such as its crystal packing and melting point. Additionally, the solubility, boiling point, and stability of the compound could be inferred from studies on similar amines .

科学的研究の応用

Biomarkers in Cancer Research

Aromatic amines play a critical role in cancer research, particularly as biomarkers for the study of tobacco exposure and its link to cancer. These compounds, found in the urine of smokers, offer insights into carcinogen exposure, metabolism, and the effectiveness of smoking cessation strategies. The analysis of urinary carcinogen metabolites, including aromatic amines, is a practical approach to obtaining crucial information about the relationship between tobacco and cancer, providing a foundation for future studies on new tobacco products and strategies for harm reduction (Hecht, 2002).

Advanced Materials and Medical Applications

The curing parameters, properties, and toxicity of acrylic bone cements highlight the importance of tertiary aromatic amines as activators in the benzoyl peroxide/amine system. This research is particularly relevant in biomedical applications, such as dental resins or acrylic bone cements, where the accelerating effect of these amines on curing is critical. The study of these amine activators contributes to the development of materials with optimized performance and reduced toxicity, offering potential enhancements in medical treatments and interventions (Vázquez, Levenfeld, & Román, 1998).

Catalysis and Organic Synthesis

Metalloporphyrin catalysts have been used to functionalize saturated C-H bonds, including those in aromatic amines, showcasing the versatility of these compounds in organic synthesis. These catalysts facilitate various reactions, such as hydroxylation and amination, contributing to the development of new synthetic methodologies. The ability to selectively functionalize C-H bonds with high regio- and enantioselectivity opens up new avenues for the synthesis of complex organic molecules, with applications ranging from pharmaceuticals to materials science (Che, Lo, Zhou, & Huang, 2011).

Environmental and Health Safety

The degradation of nitrogen-containing hazardous compounds, including aromatic amines, using advanced oxidation processes (AOPs), is a critical area of research in environmental science. These studies address the challenges posed by the persistence of such compounds in the environment, offering strategies for mitigating their impact on health and ecosystems. The efficient degradation of amines and their derivatives through AOPs highlights the potential for improving water quality and reducing the risks associated with exposure to hazardous chemicals (Bhat & Gogate, 2021).

Safety and Hazards

特性

IUPAC Name |

N-benzyl-1-thiophen-2-ylpropan-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NS/c1-12(10-14-8-5-9-16-14)15-11-13-6-3-2-4-7-13/h2-9,12,15H,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBBCYWGSIIIWGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CS1)NCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101321276 | |

| Record name | N-benzyl-1-thiophen-2-ylpropan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101321276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

22.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24827951 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

791601-01-9 | |

| Record name | N-benzyl-1-thiophen-2-ylpropan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101321276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 4-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylcarbamoyl)benzoate](/img/structure/B2504569.png)

![4-[(4-Fluoro-3-nitrobenzene)sulfonyl]morpholine](/img/structure/B2504571.png)

![4-((4-(Benzo[d]thiazol-2-yl)phenyl)sulfonyl)morpholine](/img/structure/B2504579.png)

![3-[(3-chlorophenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B2504583.png)

![7-acetyl-3-(3-acetylphenyl)-1-(2,5-dimethylbenzyl)-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-(ethylsulfonyl)benzamide](/img/structure/B2504586.png)

![3-(4-Chlorophenyl)sulfonyl-6-fluoro-1-[(3-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2504590.png)